N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]butanamide
Description
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]butanamide is a synthetic organic compound with a complex structure that includes a chlorophenyl group, a morpholine ring, and a butanamide moiety
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]butanamide |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-5-16(20)18-12-15(19-8-10-21-11-9-19)13-6-3-4-7-14(13)17/h3-4,6-7,15H,2,5,8-12H2,1H3,(H,18,20) |
InChI Key |
XQSDLYGIOXXGDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]butanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((morpholin-2-yl)methyl) ethanamine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]butanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
